2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The structure suggests the presence of a pyrazolone ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups including the carboxylic acid group, the pyrazolone ring, and the methoxy group .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzoic acid derivatives are known to undergo typical carboxylic acid reactions such as esterification and amide formation . Pyrazolones can react with electrophiles at the carbon between the two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-5-[(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-10-14(8-11-7-12(20)3-6-17(11)27-2)18(24)23(22-10)13-4-5-16(21)15(9-13)19(25)26/h3-9H,1-2H3,(H,25,26)/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUFBCHCPDAEHF-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Cl)OC)C3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Cl)OC)C3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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